molecular formula C14H22BNO3 B1453795 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid CAS No. 1312801-94-7

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid

Cat. No. B1453795
M. Wt: 263.14 g/mol
InChI Key: QDHQNALJDIAWKR-UHFFFAOYSA-N
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Description

“4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid”, also known as MPEP-Boronic acid, is a boronic acid derivative . It is used in various scientific experiments.


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids . This method involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular formula of “4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid” is C14H22BNO3 . Its average mass is 263.140 Da and its monoisotopic mass is 263.169281 Da .


Chemical Reactions Analysis

Boronic acids are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The molecular weight of “4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid” is 263.14 g/mol.

Scientific Research Applications

Supramolecular Assemblies and Molecular Recognition

Phenylboronic acids, including derivatives similar to 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid, are crucial in the design and synthesis of supramolecular assemblies. These compounds form complexes through O–H⋯N hydrogen bonds and C–H⋯O interactions, contributing to the development of novel materials with potential applications in sensing, molecular recognition, and self-healing materials (Pedireddi & Seethalekshmi, 2004).

Catalysis

The compound has been explored for its catalytic properties, particularly in the context of dehydrative condensation reactions between carboxylic acids and amines. This demonstrates its potential as a catalyst in organic synthesis, offering a route to synthesize peptides and other biologically relevant molecules efficiently (Wang, Lu, & Ishihara, 2018).

Drug Discovery and Design

In drug discovery, phenylboronic acid derivatives are used as intermediates in the synthesis of complex molecules. For example, they play a role in the development of inhibitors for protein kinases, showing selectivity towards specific targets. This highlights their importance in designing novel therapeutic agents for various diseases, including cancer (Asano, Nakamura, Uehara, & Yamamoto, 2004).

Fluorescent Probes and Imaging Agents

Compounds like 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid have been utilized in the synthesis of fluorescent probes for β-amyloids, offering tools for the molecular diagnosis of Alzheimer’s disease. These probes demonstrate high binding affinities, indicating their potential in biomedical imaging and diagnostics (Fa et al., 2015).

Photodynamic Therapy

The ability of phenylboronic acid derivatives to form self-assembled nanorods presents opportunities for photodynamic therapy, particularly in targeting and imaging cell surface markers such as sialic acids. This approach combines therapeutic efficacy with diagnostic imaging, offering a dual-functionality that is highly desirable in the treatment of cancers (Li & Liu, 2021).

Safety And Hazards

The European Chemicals Agency (ECHA) classifies the substance as a suspected carcinogen (Carc.2) .

properties

IUPAC Name

[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-12-6-8-16(9-7-12)10-11-19-14-4-2-13(3-5-14)15(17)18/h2-5,12,17-18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQNALJDIAWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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